molecular formula C10H15IS B14070313 Dimethyl(2-phenylethyl)sulfanium iodide CAS No. 28289-44-3

Dimethyl(2-phenylethyl)sulfanium iodide

Katalognummer: B14070313
CAS-Nummer: 28289-44-3
Molekulargewicht: 294.20 g/mol
InChI-Schlüssel: CWUQAEKVLSSTFV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl(2-phenylethyl)sulfanium iodide is an organosulfur compound with the molecular formula C10H15IS. It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents. This compound is known for its applications in various fields, including chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl(2-phenylethyl)sulfanium iodide can be synthesized through the reaction of dimethyl sulfide with 2-phenylethyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The reaction can be represented as follows:

(CH3)2S+C6H5CH2CH2I(CH3)2S+CH2CH2C6H5I\text{(CH}_3\text{)}_2\text{S} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{I} \rightarrow \text{(CH}_3\text{)}_2\text{S}^+\text{CH}_2\text{CH}_2\text{C}_6\text{H}_5\text{I}^- (CH3​)2​S+C6​H5​CH2​CH2​I→(CH3​)2​S+CH2​CH2​C6​H5​I−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(2-phenylethyl)sulfanium iodide undergoes various chemical reactions, including:

    Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like cyanide (CN-) or thiolate (RS-) can replace the iodide ion.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted sulfonium salts.

Wissenschaftliche Forschungsanwendungen

Dimethyl(2-phenylethyl)sulfanium iodide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of dimethyl(2-phenylethyl)sulfanium iodide involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating nucleophilic substitution reactions. The pathways involved depend on the specific reactions and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyl(phenethyl)sulfonium iodide
  • Dimethyl(benzyl)sulfonium iodide
  • Dimethyl(2-phenylethyl)sulfonium chloride

Uniqueness

Dimethyl(2-phenylethyl)sulfanium iodide is unique due to its specific structure and reactivity. The presence of the 2-phenylethyl group imparts distinct chemical properties, making it suitable for specific applications in synthesis and materials science.

Eigenschaften

CAS-Nummer

28289-44-3

Molekularformel

C10H15IS

Molekulargewicht

294.20 g/mol

IUPAC-Name

dimethyl(2-phenylethyl)sulfanium;iodide

InChI

InChI=1S/C10H15S.HI/c1-11(2)9-8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

CWUQAEKVLSSTFV-UHFFFAOYSA-M

Kanonische SMILES

C[S+](C)CCC1=CC=CC=C1.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.